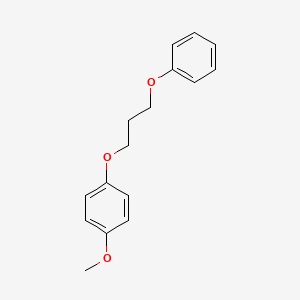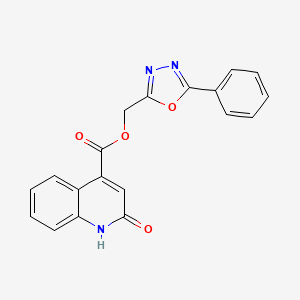![molecular formula C16H14N2O6 B5172209 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5172209.png)
6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is commonly referred to as DPAF, and its chemical formula is C18H14N2O6.
作用機序
The mechanism of action of DPAF is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cancer cell growth. It may also interact with cellular membranes and alter their properties, leading to changes in cell behavior.
Biochemical and Physiological Effects:
DPAF has been shown to exhibit various biochemical and physiological effects, including anti-cancer activity, antioxidant activity, and anti-inflammatory activity. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of using DPAF in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on DPAF, including:
1. Further investigation of its anti-cancer activity and potential as a therapeutic agent for various diseases.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Exploration of its potential applications in material science, such as in the development of new organic electronic devices.
4. Investigation of its potential as a sensor for detecting heavy metal ions in water.
5. Study of its interactions with cellular membranes and its effects on cell behavior.
6. Investigation of its potential as an anti-inflammatory agent.
In conclusion, 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one, or DPAF, is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DPAF is needed to fully understand its potential and to develop new applications for this promising compound.
合成法
The synthesis of DPAF can be achieved through several methods, including the reaction of 2-nitroaniline with 2,3-dimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one, which can be purified using various techniques such as recrystallization.
科学的研究の応用
DPAF has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DPAF has been investigated for its ability to inhibit cancer cell growth and its potential as a therapeutic agent for various diseases. In material science, DPAF has been studied for its use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. In environmental science, DPAF has been investigated for its potential use as a sensor for detecting heavy metal ions in water.
特性
IUPAC Name |
6,7-dimethoxy-3-(2-nitroanilino)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-12-8-7-9-13(14(12)23-2)16(19)24-15(9)17-10-5-3-4-6-11(10)18(20)21/h3-8,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQCDGNQTPNRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(isopropylthio)propoxy]-3-methoxybenzene](/img/structure/B5172144.png)

![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)

![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172173.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5172174.png)
![3-chloro-5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172180.png)
![3-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid](/img/structure/B5172193.png)
![N-(2,4-difluorophenyl)-4-[(dimethylamino)sulfonyl]-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5172198.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5172206.png)

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B5172218.png)
![4-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonic acid](/img/structure/B5172219.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)